Dphppc
Overview
Description
Dphppc, or diphenylpicrylhydrazyl, is a chemical compound widely used to assess the antioxidant capacity of various substances, particularly polyphenols. It is a stable free radical that is reduced in the presence of an antioxidant, causing a change in color that can be quantitatively measured. This change is often used to evaluate the ability of compounds to donate hydrogen atoms to free radicals, which is a key mechanism of antioxidant action .
Synthesis Analysis
The synthesis of Dphppc-related compounds involves various chemical reactions. For instance, chirally labeled dipalmitoyl-sn-glycero-3-phosphocholines (DPPC) were synthesized by N-methylation of chirally labeled dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), which is a process related to the study of phospholipase D's stereochemistry . Additionally, the synthesis of complex [Ru(dppp)2(CH3CN)Cl][BPh4] from the precursor complex [Ru(PPh3)3Cl2] demonstrates the intricate steps involved in creating compounds for catalytic applications .
Molecular Structure Analysis
The molecular structure of Dphppc and related compounds can be quite complex. For example, molecular dynamics simulations have been used to study the structural properties of mixed DPPC/DPPE bilayers, revealing changes in the average area per headgroup and membrane thickness with varying concentrations of DPPE . The synthesis and characterization of diketopyrrolopyrrole-based conjugated molecules flanked by indenothiophene and benzoindenothiophene derivatives also provide insights into the planarity and electronic properties of such compounds .
Chemical Reactions Analysis
Chemical reactions involving Dphppc-related compounds are diverse. The transphosphatidylation of DPPC catalyzed by phospholipase D, which proceeds with retention of configuration at phosphorus, is an example of a specific enzymatic reaction . The catalytic properties of ruthenium complexes in alkyne homocoupling and alkyne–azide cycloaddition reactions also highlight the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of Dphppc and related compounds vary widely. The quantitative kinetic analysis of hydrogen transfer reactions from dietary polyphenols to the DPPH radical provides insights into the reactivity and stoichiometry of these antioxidant interactions . The study of mixed DPPC/DPPE bilayers through molecular dynamics simulations sheds light on the dynamic properties of these membranes, such as hydrogen-bond distribution and lateral movement of molecules . The nonlinear optical properties of a novel cluster compound containing 1,1'-bis(diphenylphosphino)ferrocene (dppf) demonstrate the potential of these compounds in optoelectronic applications .
Scientific Research Applications
Antioxidant Activity Analysis
One notable application of scientific research related to Dphppc is in the field of antioxidant activity analysis. Munteanu and Apetrei (2021) provide a comprehensive review of various tests used to determine antioxidant activity, including assays based on the transfer of a hydrogen atom and electron, as well as mixed tests. These assays, such as the ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, Folin–Ciocalteu, ABTS, and DPPH tests, are crucial in antioxidant analysis and determining the antioxidant capacity of complex samples. The combination of chemical methods with electrochemical (bio)sensors can offer detailed insights into the operating mechanisms and kinetics of processes involving multiple antioxidants (Munteanu & Apetrei, 2021).
Role in Mineralized Tissue Development
Another application is in understanding the role of highly phosphorylated proteins such as Dentin sialophosphoprotein (DSPP) and Dentin matrix protein-1 (DMP-1) in the development of mineralized tissues like teeth and bones. Suzuki et al. (2012) delve into how DSPP and DMP-1, members of the SIBLING family, contribute to tissue organization and mineralization. They also discuss the systemic effects of these proteins, their molecular mechanisms, and their impact on mineralization processes, highlighting the profound effect of DSPP on dentin mineralization compared to DMP-1 (Suzuki et al., 2012).
Medical Applications of Isotachophoresis
Eid and Santiago (2017) discuss isotachophoresis (ITP) and its application in initiating, controlling, and accelerating chemical reactions involving biomolecular reactants like nucleic acids, proteins, and live cells. This versatile technique is highlighted for its compatibility with a wide range of microfluidic and automated platforms and its emerging role in automating and speeding up chemical reactions. It's been used to demonstrate acceleration of nucleic acid assays, enhance immunoassays, and even detect whole bacterial cell assays, making it a valuable tool in medical and biological research (Eid & Santiago, 2017).
properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3/b18-17+,25-20+,28-21+/t43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUICZDXXMCRPHS-LZYLQXPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H68NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dphppc | |
CAS RN |
98014-38-1, 117142-43-5 | |
Record name | 1-Palmitoyl-2-((2-(4-(6-phenyl-1,3,4-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098014381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-(Diphenylhexatrienyl)propanoyl)-3-palmitoylphosphatidylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117142435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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